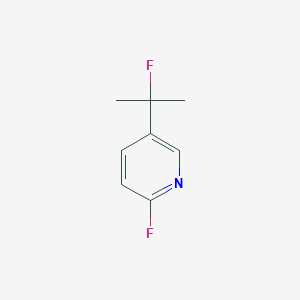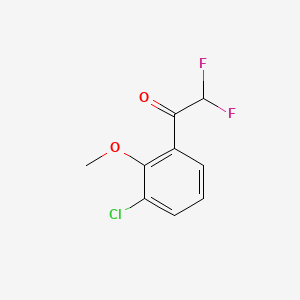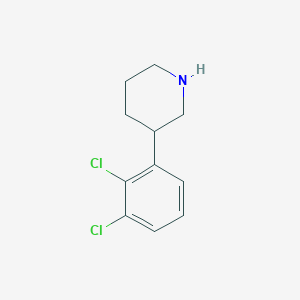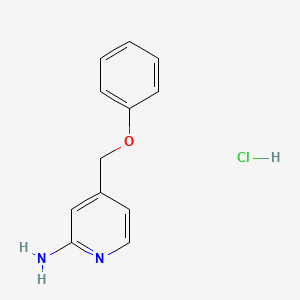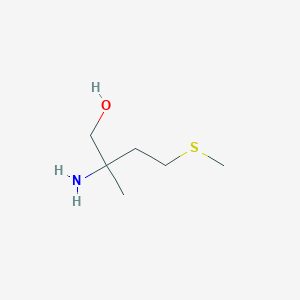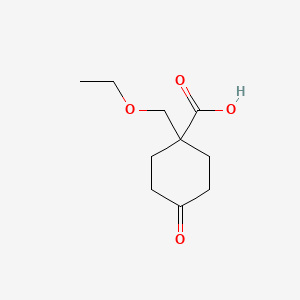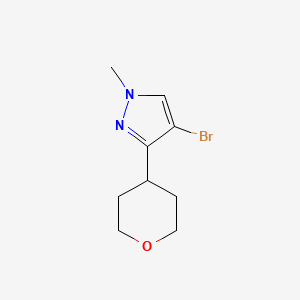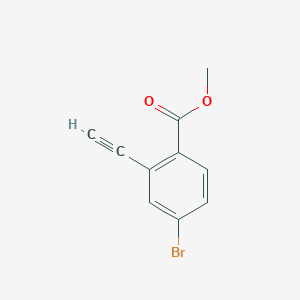
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.6876 g/mol . This compound is characterized by the presence of a cyclobutyl group, a methylamino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is followed by the reduction of the resulting imine to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted amines or alcohols.
Applications De Recherche Scientifique
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: Similar structure but lacks the hydroxyl group.
2-(Methylamino)propan-1-ol: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is unique due to the presence of all three functional groups (cyclobutyl, methylamino, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
3-cyclobutyl-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-8(6-10)5-7-3-2-4-7;/h7-10H,2-6H2,1H3;1H |
Clé InChI |
JTVYHZHMGMPGHR-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1CCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


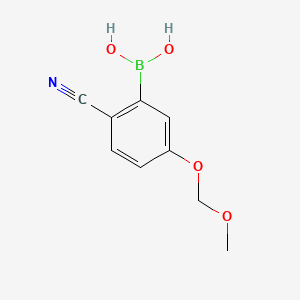
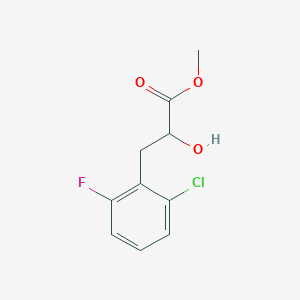
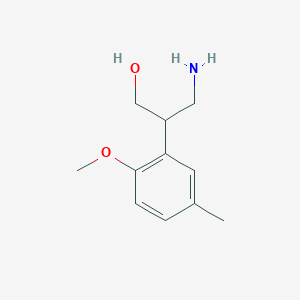
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

